(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one

描述

Chemical Identity and Nomenclature

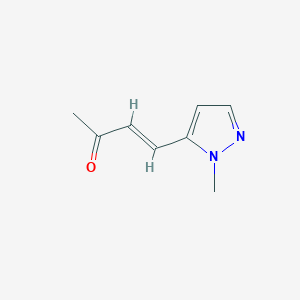

This compound is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name (E)-4-(2-methylpyrazol-3-yl)but-3-en-2-one and the CAS Registry Number 1393444-14-8 . Its molecular formula, C₈H₁₀N₂O , corresponds to a molecular weight of 150.18 g/mol . The compound’s structure features a pyrazole ring substituted with a methyl group at the 2-position, linked via a trans-configured α,β-unsaturated ketone chain (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | (E)-4-(2-methylpyrazol-3-yl)but-3-en-2-one |

| CAS Number | 1393444-14-8 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| SMILES | CC(=O)/C=C/C1=CC=NN1C |

| InChIKey | CZIIZLHPUUXMCS-ONEGZZNKSA-N |

The E configuration of the double bond in the butenone side chain is critical for maintaining conjugation between the pyrazole ring and the ketone group, influencing its electronic properties and reactivity.

Historical Context of Pyrazole-Based Compound Development

Pyrazole derivatives have been studied since the 19th century, beginning with Ludwig Knorr’s discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) in 1883. Knorr’s work laid the foundation for exploring pyrazole’s pharmacological potential, leading to the synthesis of diverse analogs. The classical method for pyrazole synthesis, developed by Hans von Pechmann in 1898, involved cyclocondensation of acetylene and diazomethane.

Modern advancements have expanded synthetic strategies, including gold-catalyzed aminofluorination of alkynes and hydrazine-based cyclization reactions. This compound exemplifies contemporary efforts to engineer pyrazole derivatives with tailored electronic and steric properties for applications in catalysis and drug discovery.

Significance in Heterocyclic Chemistry Research

As a heterocyclic compound, this compound embodies the structural diversity and functional versatility central to this field. Pyrazoles are privileged scaffolds in medicinal chemistry, featured in drugs such as celecoxib (anti-inflammatory) and sildenafil (vasodilator). The compound’s α,β-unsaturated ketone moiety enables participation in Michael addition reactions, while the pyrazole ring offers sites for further functionalization.

Key Contributions to Heterocyclic Chemistry:

- Conjugated Systems : The trans-configuration of the double bond facilitates electron delocalization, enhancing stability and reactivity in cycloaddition reactions.

- Synthetic Intermediates : Used in constructing complex molecules, including fused pyrazolo-pyridine systems.

- Ligand Design : The pyrazole nitrogen atoms can coordinate to metal centers, making the compound a candidate for catalytic applications.

This compound’s dual functionality positions it as a strategic building block for developing bioactive molecules and advanced materials.

属性

IUPAC Name |

(E)-4-(2-methylpyrazol-3-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)3-4-8-5-6-9-10(8)2/h3-6H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIIZLHPUUXMCS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation of 2-Methylpyrazole Derivatives with α,β-Unsaturated Ketones

A common approach involves the reaction of 2-methylpyrazole derivatives with α,β-unsaturated ketones or their precursors under controlled conditions to form the target compound. This typically proceeds via nucleophilic attack of the pyrazole ring on the electrophilic carbonyl or vinyl position, followed by dehydration to establish the double bond.

Example procedure: Reaction of 2-methylpyrazole-3-carbaldehyde with acetylacetone or equivalent β-diketones under acidic or basic catalysis to form the enone system conjugated to the pyrazole ring.

Yields and conditions: Reported yields range from moderate to high (50–85%), with reaction times varying from a few hours to overnight reflux depending on solvent and catalyst choice.

One-Pot Multi-Component Reactions Involving Hydrazines and α,β-Unsaturated Carbonyls

Recent advances have demonstrated efficient one-pot syntheses where hydrazine derivatives react with α,β-unsaturated carbonyl compounds or aldehydes in the presence of catalysts such as molecular iodine or copper salts.

Mechanism: Initial formation of acyl intermediates followed by nucleophilic attack by hydrazine, cyclization to pyrazole, and elimination of water to yield the (3E)-configured enone.

Advantages: High regioselectivity, reduced purification steps, and good yields (up to 85%) have been reported.

Cross-Coupling Reactions and Catalytic Methods

Cross-coupling reactions, including copper-catalyzed coupling of pyrazoles with styrylboronic acids or related vinyl derivatives, provide an alternative route to styrylpyrazoles.

Catalysts: Recyclable heterogeneous Cu-exchanged fluorapatite catalysts have been employed under base-free conditions, with oxygen playing a role in catalyst oxidation states.

Yields: Coupling yields around 70% have been reported, with steric hindrance influencing efficiency.

Flow Chemistry: Continuous flow methods have been developed for pyrazole synthesis, enabling safer handling of intermediates and scalable production with yields ranging from 40% to 90% depending on substrates and conditions.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Mechanistic Insights

Regioselectivity and Stereochemistry: The E-configuration of the double bond in this compound is favored due to thermodynamic stability and is often controlled by reaction conditions such as temperature and solvent polarity.

Catalyst Role: Copper catalysts facilitate homocoupling and oxidative coupling steps, while molecular iodine acts as an electrophilic activator promoting intermediate formation and elimination steps.

Flow Chemistry Benefits: Continuous flow methods improve safety by minimizing exposure to hazardous intermediates like hydrazides and hydrazines, allow rapid screening of conditions, and enable scale-up with consistent yields.

Environmental and Practical Considerations: Use of recyclable catalysts and mild reaction conditions aligns with green chemistry principles, reducing waste and energy consumption.

科学研究应用

(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one has applications in scientific research, including medicinal chemistry, materials science, and biological studies. It can potentially be used as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents. The compound is also utilized in the synthesis of advanced materials with specific electronic or optical properties and investigated for its interactions with biological macromolecules, serving as a potential biochemical probe.

Applications in Medicinal Chemistry

Pyrazoles are privileged scaffolds in medicinal chemistry . Compounds containing a pyrazole ring have received attention in chemical, medicinal, and pharmaceutical research and are found in various drugs .

One study designed and synthesized a series of ten new hispolonpyrazole sulfonamides, demonstrating the potential of pyrazole-containing compounds in drug development . Another study reported the discovery of a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate with micromolar in vitro inhibition of HSET (KIFC1) .

Substituted pyrazoles have anti-inflammatory activity . Benzimidazole-pyrazole compounds have shown antimicrobial activity against bacterial strains E. coli, P. aeruginosa, S. aureus, S. pyogenes and fungi C. albicans, A. niger and A. clavatus .

Use as Building Block

The synthesis of this compound involves several steps: the formation of the pyrazole ring, aldol condensation to introduce the enone moiety, and final coupling of the pyrazole derivative with the enone intermediate. The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone, while the enone moiety is introduced via aldol condensation between an aldehyde and a ketone in the presence of a base like sodium hydroxide. The final coupling occurs under acidic or basic conditions to yield the final product.

作用机制

The mechanism of action of (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one involves:

Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting or activating specific biological pathways.

Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.

相似化合物的比较

Key Research Findings

Reactivity in Catalysis: Pyrazole-containing enones like this compound show moderated reactivity in organocatalytic asymmetric reactions compared to pyridine or nitro-substituted analogues, balancing electron deficiency and steric bulk .

Bioreduction Potential: Unlike phenyl-substituted enones (e.g., 4a), pyrazole derivatives may exhibit unique interactions with ene-reductases due to hydrogen-bonding capabilities of the N-heterocycle .

Thermal Stability: Nitro-substituted analogues (e.g., Compound 1 ) have higher melting points, suggesting that electron-withdrawing groups enhance crystalline packing, a property less pronounced in the target compound.

生物活性

(3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, analgesic, and anticancer activities, as well as its structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound has a unique structural framework that includes a pyrazole moiety, which is known for its diverse biological activities. The synthesis of such compounds often involves reactions that modify the pyrazole ring to enhance biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study found that several synthesized pyrazolone derivatives showed higher anti-inflammatory activity compared to the reference drug phenylbutazone, with inhibition rates ranging from 58.95% to 87.35% after 2 hours of treatment . The presence of acidic centers like COOH groups in these compounds tends to enhance their anti-inflammatory properties .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | % Inhibition (2h) | % Inhibition (3h) |

|---|---|---|

| Phenylbutazone | 57.41% | 70.56% |

| Compound 6b | 78.06% | 86.67% |

| Compound 9b | 87.35% | - |

2. Analgesic Activity

In addition to anti-inflammatory effects, many pyrazolone derivatives also exhibit analgesic properties. The analgesic activity is often assessed using models like the acetic acid-induced writhing test in mice, where compounds demonstrate significant pain relief comparable to standard analgesics .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, particularly in prostate cancer cell lines. For example, certain compounds showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and PC-3, indicating potent cytotoxic effects . The mechanism involves inhibition of tubulin polymerization, which is critical for cancer cell proliferation.

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 4.19 |

| Compound B | PC-3 | 2.97 |

| Compound C | SiHa | 3.60 |

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the pyrazole structure influence biological activity. For instance, substituents at specific positions on the pyrazole ring can significantly alter both potency and selectivity towards various biological targets .

Key Findings:

- Substituents : Methyl or halogen substitutions generally enhance activity.

- Acidic Centers : The presence of carboxylic or enolic groups tends to improve anti-inflammatory and analgesic activities.

- Ring Modifications : Alterations in the pyrazole ring can lead to improved binding affinity for target proteins involved in inflammation and cancer progression.

Case Studies

Several case studies have documented the efficacy of this compound and related compounds:

- Anti-inflammatory Study : A compound similar to this compound was tested in carrageenan-induced edema models, showing significant reduction in swelling compared to controls .

- Cancer Cell Line Testing : In vitro studies demonstrated that specific derivatives inhibited growth in prostate cancer cells by disrupting microtubule dynamics .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (3E)-4-(2-Methylpyrazol-3-YL)but-3-EN-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Mannich reactions or condensation reactions involving pyrazole derivatives and enone precursors. For example, Mannich reactions using methoxymethyl-protected crown ethers (e.g., diaza-18-crown-6) and substituted pyrazoles under reflux in ethanol/water mixtures (60–80°C, 12–24 hours) yield structurally similar pyrazole-enone hybrids . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature, and stoichiometry of reactants to maximize regioselectivity for the E-isomer.

Q. How is the E-configuration of the double bond in this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. For example, analogous enone-pyrazole hybrids were crystallized via slow evaporation in methanol/dichloromethane (1:1 v/v), revealing bond angles and torsion angles consistent with the E-configuration . Complementary techniques include NOESY NMR to assess spatial proximity of protons across the double bond.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology :

- 1H/13C NMR : Pyrazole protons (δ 6.5–7.5 ppm) and enone carbonyl (δ 190–210 ppm) are key markers. Coupling constants (J = 12–16 Hz for trans double bonds) confirm E-configuration.

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1680 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does the pyrazole substituent influence the compound’s reactivity in Michael addition or Diels-Alder reactions?

- Methodology : The electron-withdrawing enone moiety facilitates nucleophilic attacks, while the pyrazole’s N-heterocyclic structure modulates regioselectivity. For example, in Michael additions, pyrazole derivatives with electron-donating groups (e.g., 2-methyl) enhance nucleophilicity at specific positions. Reaction kinetics can be studied via HPLC monitoring or DFT calculations to map transition states .

Q. What computational strategies are used to predict the compound’s electronic properties and potential bioactivity?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For pyrazole-enone hybrids, Mulliken charge distribution on the carbonyl oxygen and pyrazole nitrogen correlates with binding affinity in enzyme inhibition assays. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinases or GPCRs .

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

- Methodology : Contradictions often arise from solvent effects or tautomeric equilibria. For example, pyrazole NH protons may exhibit variable shifts in DMSO-d6 vs. CDCl3 due to hydrogen bonding. Variable-temperature NMR or deuterium exchange experiments can identify dynamic processes. Cross-validation with SCXRD data is critical .

Q. What strategies stabilize the compound under acidic/basic conditions for in vitro assays?

- Methodology : Stability studies using HPLC-UV or LC-MS under pH 3–10 buffers (37°C, 24 hours) identify degradation pathways. Lyophilization in phosphate buffers (pH 7.4) or encapsulation in cyclodextrins improves shelf life. Analogous pyrazole derivatives showed enhanced stability when stored under inert gas (N2) .

Q. How can structural modifications at the pyrazole or enone positions alter bioactivity in structure-activity relationship (SAR) studies?

- Methodology : Introduce substituents (e.g., halogens, methyl groups) via Pd-catalyzed cross-coupling or nucleophilic substitution . For example, fluorination at the pyrazole 4-position in related compounds increased metabolic stability by 40% in microsomal assays. Parallel synthesis libraries enable rapid SAR profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。